molecular formula C28H31N3O5 B15098381 ethyl 1-benzyl-5-(3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-2-hydroxypropoxy)-2-methyl-1H-indole-3-carboxylate

ethyl 1-benzyl-5-(3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-2-hydroxypropoxy)-2-methyl-1H-indole-3-carboxylate

Cat. No.: B15098381
M. Wt: 489.6 g/mol
InChI Key: OGJOPQRBZBDSQH-UHFFFAOYSA-N
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Description

1-Benzyl-5-[3-(4,6-dimethyl-2-oxo-2H-pyrimidin-1-yl)-2-hydroxy-propoxy]-2-methyl-1H-indole-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-[3-(4,6-dimethyl-2-oxo-2H-pyrimidin-1-yl)-2-hydroxy-propoxy]-2-methyl-1H-indole-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Benzyl-5-[3-(4,6-dimethyl-2-oxo-2H-pyrimidin-1-yl)-2-hydroxy-propoxy]-2-methyl-1H-indole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. The pyrimidinyl moiety contributes to its ability to interact with nucleic acids and proteins, potentially inhibiting viral replication and cancer cell proliferation . The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-5-[3-(4,6-dimethyl-2-oxo-2H-pyrimidin-1-yl)-2-hydroxy-propoxy]-2-methyl-1H-indole-3-carboxylic acid ethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole core and the pyrimidinyl moiety allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C28H31N3O5

Molecular Weight

489.6 g/mol

IUPAC Name

ethyl 1-benzyl-5-[3-(4,6-dimethyl-2-oxopyrimidin-1-yl)-2-hydroxypropoxy]-2-methylindole-3-carboxylate

InChI

InChI=1S/C28H31N3O5/c1-5-35-27(33)26-20(4)31(15-21-9-7-6-8-10-21)25-12-11-23(14-24(25)26)36-17-22(32)16-30-19(3)13-18(2)29-28(30)34/h6-14,22,32H,5,15-17H2,1-4H3

InChI Key

OGJOPQRBZBDSQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3C(=CC(=NC3=O)C)C)O)CC4=CC=CC=C4)C

Origin of Product

United States

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